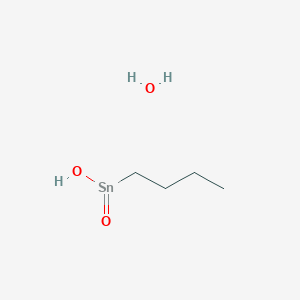

Butyltin hydroxide oxide hydrate

Overview

Description

Butyltin hydroxide oxide hydrate, also known as Butylhydroxyoxostannane, is an organotin compound . It has a linear formula of CH3(CH2)3Sn(=O)OH·xH2O and a molecular weight of 208.83 (anhydrous basis) . It is used in various applications, including as a starting material for the preparation of 1,3,2-oxathiastannolane derivatives .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O.CCCCSn=O . The InChI representation is 1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1 .

Chemical Reactions Analysis

This compound is used as a starting material for the preparation of 1,3,2-oxathiastannolane derivatives . It can also be used to prepare polyethylene oxide (PEO) ionomer i.e., PEO600/sulphoisophthalate Na ionomer .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.83 (anhydrous basis) . Its linear formula is CH3(CH2)3Sn(=O)OH·xH2O .

Scientific Research Applications

Synthesis and Structural Analysis

Butyltin hydroxide oxide hydrate has been studied for its reaction with various acids, leading to the synthesis of butyltin oxo clusters and polymers. Eychenne-Baron et al. (2000) explored the reaction of butyltin hydroxide oxide with p-toluenesulfonic acid, resulting in the synthesis of a butyltin oxo cluster. This compound was characterized using X-ray diffraction and NMR techniques, revealing insights into its molecular structure and interactions (Eychenne-Baron et al., 2000).

Electrochemical Behavior

Fleet and Fouzder (1975) investigated the electrochemical behavior of organotin compounds, including the hydrolysis of butyltin hydroxide oxide, using techniques like cyclic voltammetry and controlled potential coulometry. Their research provides valuable insights into the electrochemical processes and potential applications of these compounds (Fleet & Fouzder, 1975).

Environmental Impact and Adsorption

Randall and Weber (1986) conducted a study on the adsorptive behavior of butyltin compounds under simulated estuarine conditions, including butyltin hydroxide oxide. Their research highlights the environmental impact of these compounds and their interaction with different variables like salinity and pH (Randall & Weber, 1986).

Thermal and Radiation Chemistry in Photoresists

Frederick et al. (2019) explored the thermal and radiation chemistry of butyltin oxide hydroxide in the context of its application as an inorganic photoresist in extreme ultraviolet lithography. This study is significant for understanding the patterning mechanisms in microelectronic engineering (Frederick et al., 2019).

Catalytic Applications in Polymerization

Jung et al. (2015) investigated the catalytic activity of n-butyltin hydroxide oxide hydrate in the melt polymerization of polycarbonate, revealing its potential as a catalyst in the synthesis of bio-based polymers (Jung et al., 2015).

Applications in Organic Synthesis

Mascaretti et al. (1999) described the application of butylstannonic acid, closely related to this compound, in organic synthesis, particularly in transesterification reactions. This highlights its role as a catalyst in various chemical reactions (Mascaretti et al., 1999).

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains .

Future Directions

In a paper titled “Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content”, Butyltin hydroxide oxide hydrate was used as a catalyst . This indicates that this compound could have potential applications in the synthesis of renewable aromatic polyesters .

Mechanism of Action

Target of Action

Butyltin hydroxide oxide hydrate is primarily used as a cross-linking agent in coatings and polymers . It also serves as a catalyst for the production of polyols, fatty esters, and fatty acids .

Mode of Action

The compound interacts with its targets by facilitating the formation of chemical bonds between polymer chains . This cross-linking action enhances the properties of the resulting materials, making them more durable and resistant to various environmental factors .

Biochemical Pathways

This compound is involved in the synthesis of 1,3,2-oxathiastannolane derivatives . It’s also used in the preparation of polyethylene oxide (PEO) ionomer , specifically PEO600/sulphoisophthalate Na ionomer , and sulfonated copolyester (SPE) polymers .

Result of Action

The primary result of this compound’s action is the formation of cross-linked polymers . These materials exhibit improved durability and resistance to environmental factors, making them suitable for use in various applications, including coatings .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of cross-linking may be affected by temperature, pH, and the presence of other chemicals

Biochemical Analysis

Biochemical Properties

It is known that organotin compounds, such as Butyltin hydroxide oxide hydrate, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

It is known that organotin compounds can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

butyl-hydroxy-oxotin;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNBFLVBJDYEFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583603 | |

| Record name | Butyl(hydroxy)stannanone--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336879-56-2 | |

| Record name | Butyl(hydroxy)stannanone--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

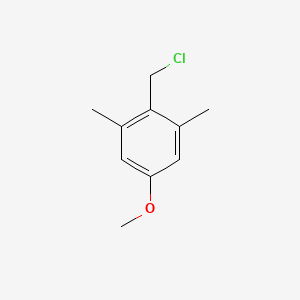

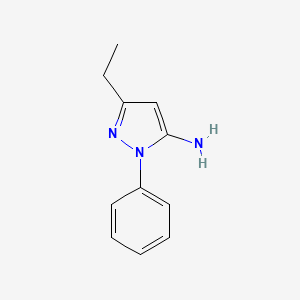

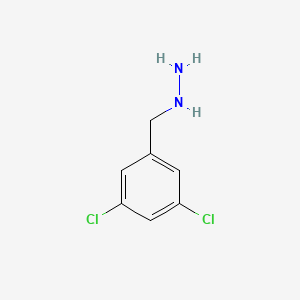

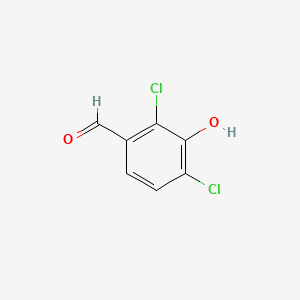

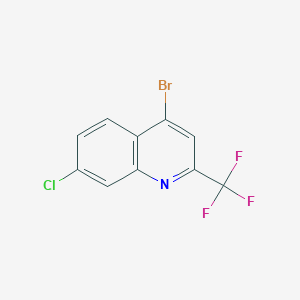

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)